(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-nitrophenyl)methanone

Description

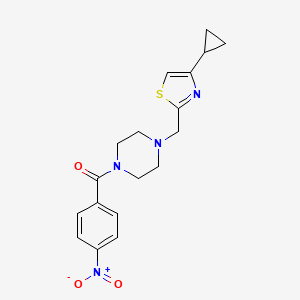

The compound (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-nitrophenyl)methanone features a piperazine core linked to two distinct moieties: a 4-nitrophenyl group and a 4-cyclopropylthiazol-2-ylmethyl substituent. The 4-nitrophenyl group introduces strong electron-withdrawing properties, while the cyclopropylthiazole moiety adds steric bulk and lipophilicity.

Properties

IUPAC Name |

[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c23-18(14-3-5-15(6-4-14)22(24)25)21-9-7-20(8-10-21)11-17-19-16(12-26-17)13-1-2-13/h3-6,12-13H,1-2,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPHLXMJYDWKIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-nitrophenyl)methanone is a synthetic organic molecule characterized by a complex structure that integrates a piperazine ring, a thiazole moiety, and a nitrophenyl group. This unique combination of functional groups suggests potential interactions with various biological targets, making it a candidate for pharmacological research.

Chemical Structure

The molecular formula for this compound is with a molecular weight of 385.5 g/mol. The structural components can be summarized as follows:

| Component | Description |

|---|---|

| Piperazine Ring | A common motif in medicinal chemistry that enhances biological activity. |

| Thiazole Moiety | Known for its antimicrobial and anticancer properties. |

| Nitrophenyl Group | May contribute to the compound's electronic properties and reactivity. |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the piperazine derivative.

- Introduction of the cyclopropylthiazole moiety.

- Coupling with the nitrophenyl group through methanone linkage.

Each step requires careful optimization to achieve high yields and purity of the final product .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. Some notable findings include:

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties, suggesting that this compound may also possess similar effects .

- Anticancer Potential : The structural features imply potential efficacy against various cancer cell lines, as thiazole derivatives are often explored for their antitumor activities.

- Neuropharmacological Effects : Piperazine derivatives are known to interact with neurotransmitter systems, indicating potential applications in treating neurological disorders .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the therapeutic potential of this compound:

- Antibacterial Studies : A study on similar piperazine derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing activity .

- Anticancer Research : Research on thiazole-containing compounds has revealed mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest, which may be relevant to this compound's profile.

- Neurotransmitter Interaction : Studies indicate that piperazine derivatives can modulate dopamine receptors, which may lead to advancements in treating psychiatric disorders .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as molecular docking and surface plasmon resonance can provide insights into binding affinities and interactions with specific targets like enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Variations and Implications

| Compound Name | Aryl Group Substituent | Piperazine Modification | Heterocyclic Component | Key Implications | Reference |

|---|---|---|---|---|---|

| (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-nitrophenyl)methanone | 4-Nitrophenyl | Unmodified piperazine | 4-Cyclopropylthiazole | High lipophilicity; electron-withdrawing nitro group may enhance reactivity. | N/A |

| 1-(4-Chlorophenyl)cyclopropylmethanone | 4-Chlorophenyl | Unmodified piperazine | None | Chlorine substituent offers moderate electron-withdrawing effects; reduced steric bulk. | |

| (4-Methylpiperazin-1-yl)(4-triazole-phenyl)methanone | Triazole-phenyl | 4-Methylpiperazine | 1H-1,2,4-triazole | Methyl group on piperazine enhances solubility; triazole improves hydrogen bonding. | |

| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | 4-Trifluoromethylphenyl | Unmodified piperazine | Thiophene | Trifluoromethyl enhances hydrophobicity; thiophene provides aromatic π-stacking. |

Aryl Group Substituent Effects

- 4-Nitrophenyl (Target Compound): The nitro group is strongly electron-withdrawing, which may increase electrophilicity and metabolic stability compared to halogenated analogs like 4-chlorophenyl . However, this could reduce solubility.

- 4-Chlorophenyl (): Chlorine offers moderate electronegativity with lower steric hindrance than nitro or trifluoromethyl groups, possibly favoring receptor binding in less crowded environments .

Piperazine Modifications

- Unmodified Piperazine (Target Compound, ): The absence of substituents on piperazine preserves its basicity, which may enhance protonation-dependent interactions (e.g., with acidic residues in target proteins).

Heterocyclic Component Variations

- 4-Cyclopropylthiazole (Target Compound): The cyclopropyl group introduces rigidity and lipophilicity, which may enhance binding to hydrophobic pockets. Thiazole’s sulfur atom could engage in hydrogen bonding or van der Waals interactions.

- 1H-1,2,4-Triazole (): The triazole ring enables hydrogen bonding, improving target affinity in polar environments .

Research Findings and Implications

While direct biological data for the target compound are unavailable, structural comparisons suggest:

Electron-withdrawing groups (nitro, trifluoromethyl) may enhance stability but require balancing with solubility-enhancing modifications (e.g., methylpiperazine in ).

Heterocyclic bulk (cyclopropylthiazole vs. thiophene) influences steric interactions, with implications for selectivity in drug design.

Piperazine modifications can fine-tune basicity and solubility, critical for optimizing bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-nitrophenyl)methanone, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Formation of the Piperazine Core : Starting with piperazine derivatives, nucleophilic substitution introduces the cyclopropylthiazole moiety .

Ketone Coupling : Reacting the piperazine intermediate with 4-nitrobenzoyl chloride under anhydrous conditions (e.g., DCM, triethylamine) to form the methanone bridge .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures >95% purity .

- Critical Parameters : Temperature (0–25°C for acylations), solvent polarity, and stoichiometric ratios (e.g., 1.2:1 acyl chloride:piperazine) significantly impact yields .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., piperazine N–CH, nitrophenyl aromatic protons) and confirm regiochemistry .

- IR Spectroscopy : Peaks at ~1680 cm (C=O stretch) and ~1520 cm (NO asymmetric stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 413.2) .

Q. How is preliminary pharmacological activity screened for this compound?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or GPCRs (IC determination via fluorescence polarization) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC reported in µM ranges) .

- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products like N-alkylation byproducts?

- Methodological Answer :

- Optimization Strategies :

- Use bulky bases (e.g., DBU) to favor N-acylation over N-alkylation .

- Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 12 hours) and improve regioselectivity .

- Yield Data :

| Step | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Acylation | 4-Nitrobenzoyl chloride | 78 | 92 |

| Purification | Column Chromatography | 65 | 98 |

Q. What strategies are effective in structure-activity relationship (SAR) studies for piperazine-based analogs?

- Methodological Answer :

- Substituent Variation :

- Thiazole Ring : Replace cyclopropyl with methyl/ethyl to assess steric effects .

- Nitro Group : Substitute with amino or trifluoromethyl to modulate electron-withdrawing properties .

- Activity Trends :

| Substituent (R) | IC (Kinase X, µM) | Solubility (mg/mL) |

|---|---|---|

| Cyclopropyl | 0.45 | 0.12 |

| Methyl | 1.2 | 0.35 |

| Ethyl | 2.1 | 0.28 |

Q. How can computational modeling predict target interactions and guide experimental design?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB: 1ATP). Key interactions:

- Nitrophenyl group with hydrophobic residues (e.g., Phe80) .

- Piperazine nitrogen with Asp184 (hydrogen bonding) .

- MD Simulations : GROMACS for stability analysis (RMSD < 2.0 Å over 100 ns indicates stable binding) .

Q. How should researchers resolve contradictions in pharmacological data (e.g., varying IC values across studies)?

- Methodological Answer :

- Standardization :

- Use identical assay conditions (e.g., ATP concentration in kinase assays) .

- Validate cell line authenticity (STR profiling) to prevent cross-contamination .

- Meta-Analysis : Compare data from ≥3 independent studies; apply ANOVA to identify outliers .

Q. What formulation strategies address poor aqueous solubility for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.